2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
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Overview
Description
2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a complex organic compound characterized by its unique chemical structure. This compound features a pyridine ring substituted with a chlorophenoxy group and a trifluoromethylphenyl group, along with a cyano group at the 3-position. Its intricate molecular architecture makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the reaction of 3-chlorophenoxyacetic acid with 3-(trifluoromethyl)phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or toluene, with a base like cesium carbonate (Cs2CO3) to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques may be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or column chromatography, are crucial to obtain the final product with the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid.
Reduction: 2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It can be used as a probe to study biological systems, especially in understanding enzyme-substrate interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: Its unique properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile exerts its effects involves its interaction with molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl group enhances the compound's stability and lipophilicity, allowing it to penetrate cell membranes more effectively. The specific pathways and molecular targets depend on the context in which the compound is used.
Comparison with Similar Compounds
2-(3-Chlorophenoxy)propionic acid: A related compound with a propionic acid moiety instead of the pyridine ring.
3-(Trifluoromethyl)phenylboronic acid: A boronic acid derivative used in cross-coupling reactions.
2-(3-Chlorophenoxy)pyridine-3-carboxylic acid: A carboxylic acid derivative of the target compound.
Uniqueness: 2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile stands out due to its combination of functional groups, which provides a unique balance of reactivity and stability
Properties
IUPAC Name |
2-(3-chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-15-5-2-6-16(10-15)26-18-13(11-24)7-8-17(25-18)12-3-1-4-14(9-12)19(21,22)23/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJSHGJVMKEWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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